The compound with the Chemical Abstracts Service (CAS) number 34805-19-1 is known as Boc-O-benzyl-L-tyrosine hydroxysuccinimide ester. It has a molecular formula of C25H28N2O7 and a molecular weight of 468.5 g/mol. This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group, which is commonly used in peptide synthesis to protect amino groups. The hydroxysuccinimide ester functionality facilitates the formation of peptide bonds, making it valuable in biochemical applications, particularly in the field of proteomics and peptide synthesis .
Boc-O-benzyl-L-tyrosine hydroxysuccinimide ester does not exhibit direct biological activity but serves as an important intermediate in synthesizing bioactive peptides. Peptides synthesized using this compound may possess various biological functions, including enzyme inhibition, receptor binding, and signaling pathway modulation. The effectiveness of these peptides depends on their specific sequences and structures derived from the use of this compound in synthetic pathways .
The synthesis of Boc-O-benzyl-L-tyrosine hydroxysuccinimide ester typically involves several steps:
These steps may vary based on specific laboratory protocols but generally follow established synthetic routes for peptide chemistry .
Boc-O-benzyl-L-tyrosine hydroxysuccinimide ester finds applications primarily in:
Interaction studies involving Boc-O-benzyl-L-tyrosine hydroxysuccinimide ester focus on its role in forming peptides that interact with biological targets such as enzymes and receptors. These studies often utilize techniques like:
Several compounds share structural similarities with Boc-O-benzyl-L-tyrosine hydroxysuccinimide ester, particularly those used in peptide synthesis. Here are some notable examples:
Compound Name | CAS Number | Molecular Formula | Molecular Weight |
---|---|---|---|
Boc-Aspartic Acid Hydroxysuccinimide Ester | 34805-19-1 | C25H28N2O7 | 468.5 g/mol |
N-Hydroxysuccinimide | 60676-86-0 | C4H5NO3 | 115.09 g/mol |
Boc-Glycine Hydroxysuccinimide Ester | 34805-20-4 | C16H21N2O5 | 305.36 g/mol |
Boc-O-benzyl-L-tyrosine hydroxysuccinimide ester is unique due to its specific combination of protecting groups and functional moieties that enhance its utility in synthesizing complex peptides while providing stability during reactions. Its ability to facilitate efficient coupling reactions distinguishes it from simpler compounds like N-hydroxysuccinimide, which lacks the protective functionalities necessary for more complex peptide synthesis .